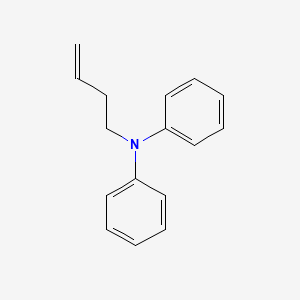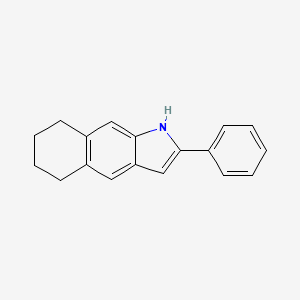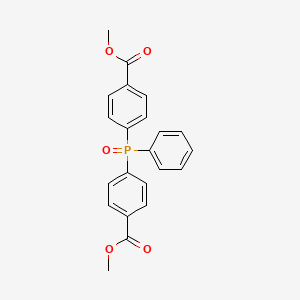
Dimethyl 4,4'-(phenylphosphoryl)dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate is an organic compound with the molecular formula C22H19O5P. This compound is known for its unique structural features, which include a phenylphosphoryl group attached to two benzoate moieties. It is used in various scientific research applications due to its interesting chemical properties and potential for diverse reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 4,4’-(phenylphosphoryl)dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of dimethyl 4,4’-(phenylphosphoryl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzoate moieties can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, reduced phosphine compounds, and various substituted benzoate derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of dimethyl 4,4’-(phenylphosphoryl)dibenzoate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, modulating their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4,4’-(methylenebis(azanediyl))dibenzoate
- Dimethyl 4,4’-(phenylphosphinylylidene)bisbenzoate
- Dimethyl 4,4’-(diphenylphosphoryl)dibenzoate
Uniqueness
Dimethyl 4,4’-(phenylphosphoryl)dibenzoate is unique due to its specific structural features, which include a phenylphosphoryl group. This structural motif imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
47563-54-2 |
|---|---|
Molekularformel |
C22H19O5P |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
methyl 4-[(4-methoxycarbonylphenyl)-phenylphosphoryl]benzoate |
InChI |
InChI=1S/C22H19O5P/c1-26-21(23)16-8-12-19(13-9-16)28(25,18-6-4-3-5-7-18)20-14-10-17(11-15-20)22(24)27-2/h3-15H,1-2H3 |
InChI-Schlüssel |
RPXVCJBDTFPXJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


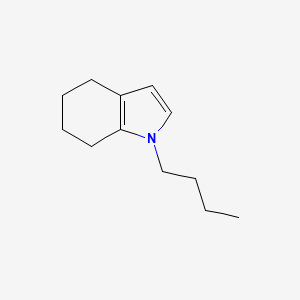

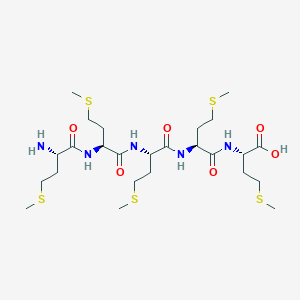
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
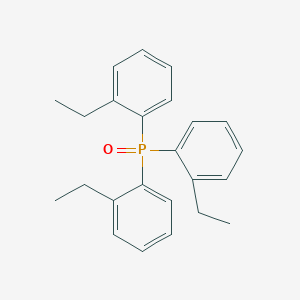
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
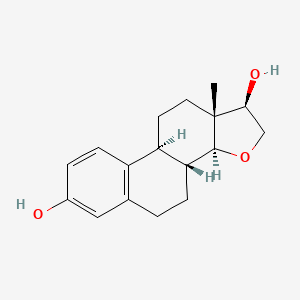

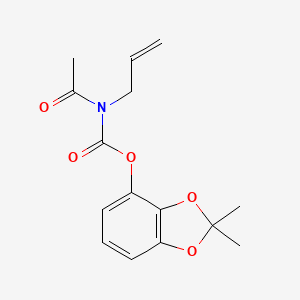
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
